Apelin-36

GPCR Signaling cAMP Assay Functional Potency

Apelin-36 (human) is the sole full-length APJ agonist with potent HIV-1/HIV-2 entry inhibition (IC50 0.3 µg/mL)—a property absent in shorter isoforms. It exhibits slow receptor dissociation, distinct β-arrestin bias, and unique in vivo stroke neuroprotection. Substituting apelin-13 produces false-negative results in HIV co‑receptor and post‑ischemic studies. Procure Apelin-36 for assays requiring authentic APJ pharmacology. ≥98% purity, lyophilized.

Molecular Formula C185H304N68O43S
Molecular Weight 4201 g/mol
Cat. No. B1139625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-36
Molecular FormulaC185H304N68O43S
Molecular Weight4201 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
InChIKeyNRXGOOSANFUBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-36 (Human) – The Full-Length Mature Endogenous APJ Receptor Agonist Peptide


Apelin-36 (human) is a 36-amino-acid peptide (sequence: LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF; molecular weight ~4196.1 Da; CAS: 252642-12-9) that constitutes the mature, full-length endogenous agonist for the APJ receptor (APLNR), a class A G protein-coupled receptor [1]. It is proteolytically processed from a 77-amino-acid preproprotein, with shorter bioactive fragments including apelin-17 and apelin-13 also generated endogenously [2]. Apelin-36 binds with high affinity to human APJ receptors (pIC50 = 8.61) expressed in HEK293 cells . Beyond its canonical roles in cardiovascular and metabolic regulation, Apelin-36 exhibits a pronounced capacity to inhibit HIV-1 and HIV-2 entry into cells expressing APJ and CD4, a property not equivalently shared by shorter isoforms [3].

Why Apelin-36 Cannot Be Substituted with Apelin-13 or Other Isoforms: Divergent Pharmacology, Potency, and Functional Selectivity


Apelin-36, apelin-17, and apelin-13 are all derived from the same preproprotein and share the identical C-terminal receptor-interacting motif, yet they exhibit markedly distinct pharmacological profiles that preclude functional interchangeability [1]. The isoforms differ significantly in receptor binding affinity, functional potency (EC50) for G protein activation, bias toward β-arrestin recruitment, receptor trafficking kinetics, and most critically, anti-HIV efficacy [2]. For instance, while apelin-13 and [Pyr1]apelin-13 display subnanomolar binding affinities and are the more potent agonists in cAMP inhibition assays, Apelin-36 uniquely demonstrates robust blockade of HIV entry—a property virtually absent in apelin-13 [3]. Furthermore, the isoforms exhibit differential receptor dissociation kinetics, with Apelin-36 dissociating more slowly from APLNR than [Pyr1]apelin-13, which may contribute to distinct in vivo pharmacodynamic profiles [4]. Consequently, substitution of Apelin-36 with a shorter isoform will yield entirely different experimental outcomes in assays ranging from GPCR signaling and viral entry inhibition to in vivo cardiovascular and neuroprotective studies.

Apelin-36 Quantitative Differentiation Evidence Versus Apelin-13, Apelin-17, and [Pyr1]Apelin-13


Apelin-36 Exhibits 17-Fold Lower Potency Than Apelin-13 in Functional cAMP Inhibition Assays, Defining a Distinct Pharmacological Window

In functional assays measuring inhibition of forskolin-induced cAMP accumulation, Apelin-36 exhibits an EC50 of 20 nM, whereas apelin-13 is markedly more potent with an EC50 of 0.37 nM, representing a 54-fold difference in functional potency [1]. Apelin-17 displays intermediate potency with an EC50 of 2.5 nM. This graded potency across isoforms is a well-documented property [2]. This data directly informs researchers that Apelin-36 requires higher concentrations to achieve comparable Gαi-mediated signaling, a critical consideration for experimental design.

GPCR Signaling cAMP Assay Functional Potency

Apelin-36 Binds the APJ Receptor with High Affinity but 2-Fold Lower Than [Pyr1]Apelin-13, Suggesting Differences in Receptor Residence Time

In competition binding assays using [125I]apelin-13 on human heart homogenates, Apelin-36 displays nanomolar affinity for the APJ receptor, whereas [Pyr1]apelin-13 exhibits subnanomolar affinity [1]. Additionally, in HEK293 cells expressing human APJ, Apelin-36 exhibits a pIC50 of 8.61 (equivalent to Ki ~2.45 nM), while comparative data shows [Pyr1]apelin-13 with a pIC50 of 8.9 (Ki ~1.26 nM) and apelin-17 with pIC50 9.0 (Ki ~1.0 nM), indicating ~2-fold lower affinity for the full-length peptide relative to the highly potent pyroglutamylated fragment [2]. This affinity difference, while modest, correlates with the slower receptor dissociation kinetics observed for Apelin-36.

Receptor Binding Radioligand Binding Affinity

Apelin-36 Potently Blocks HIV-1 Entry, a Function Virtually Absent in Apelin-13 and Other Isoforms, Defining Its Unique Virological Application

Apelin-36 exhibits a unique and potent ability to inhibit HIV-1 and HIV-2 entry into cells expressing APJ and CD4, with an IC50 of 0.3 μg/mL (~72 nM) reported for HIV-1 inhibition in NP-2/CD4/APJ cells [1]. In stark contrast, apelin-13 demonstrates poor blockade of HIV entry [2]. This functional dichotomy is attributed to steric interference conferred by the extended N-terminal region of Apelin-36, which is absent in shorter isoforms [3]. This represents a clear, functional differentiation that dictates compound selection for antiviral research.

HIV Entry Inhibition Virology Antiviral

Apelin-36 Provides Quantifiably Distinct Cardioprotection and Neuroprotection In Vivo Compared to Apelin-13, with Non-Interchangeable Efficacy

In a direct comparative study of myocardial ischemia-reperfusion (I/R) injury, both apelin-13 and Apelin-36 reduced infarct size, but with significantly different magnitudes. In vitro, apelin-13 decreased infarct size by 39.6% (p<0.01) while Apelin-36 decreased it by 26.1% (p<0.05). In vivo, apelin-13 reduced infarct size by 43.1% (p<0.01) compared to 32.7% (p<0.05) for Apelin-36 [1]. Conversely, in a model of ischemic stroke, low-dose Apelin-36 administered after stroke significantly reduced infarct volume in rats, an effect not observed with apelin-13 under the same therapeutic regimen [2]. In a retinal neuroprotection model, intravitreal Apelin-36 (0.33 nmol/eye) significantly reduced NMDA-induced ganglion cell death, whereas apelin-13 and [Glp1]-apelin-13 were ineffective [3]. These findings demonstrate that Apelin-36 and apelin-13 are not interchangeable in vivo and exhibit distinct therapeutic windows and disease-model efficacy.

Ischemia-Reperfusion Injury Cardioprotection Neuroprotection

Apelin-36 and Apelin-13 Drive Divergent APJ Receptor Trafficking: Apelin-36 Promotes Sustained Signaling via Slower Dissociation Kinetics

Apelin-36 and apelin-13 differentially regulate APJ receptor trafficking and β-arrestin interaction. Apelin-13 induces rapid receptor internalization followed by dissociation from β-arrestins and fast recycling to the cell surface [1]. In contrast, Apelin-36 dissociates more slowly from the APLNR receptor compared to (pyroglu)apelin-13 [2]. This differential trafficking is functionally significant: while Apelin-17 is biased toward β-arrestin-dependent signaling, Apelin-36 does not exhibit this bias, suggesting a distinct mode of receptor engagement and post-endocytic sorting that may lead to prolonged or qualitatively different intracellular signaling outcomes [3].

Receptor Trafficking β-Arrestin Endocytosis

Apelin-36 Solubility and Stability Profile: Defined Handling Parameters to Ensure Experimental Reproducibility

Apelin-36 (human) is soluble in water up to 1 mg/mL . In lyophilized form, it is stable for up to 6 months when stored at 0-5°C. Following reconstitution, the solution remains stable for up to 5 days at 4°C or up to 3 months when frozen at -20°C . These parameters are consistent with the general behavior of unmodified peptides containing methionine and tryptophan residues, which are prone to oxidation; thus, proper storage is essential for maintaining bioactivity. While not a direct comparator with other isoforms, this information is essential for proper procurement and handling.

Solubility Stability Formulation

Optimal Scientific and Procurement Application Scenarios for Apelin-36


Investigating APJ-Mediated HIV-1 Entry Inhibition and Viral Pathogenesis

Given the unique and potent anti-HIV-1 activity of Apelin-36 (IC50 = 0.3 μg/mL) compared to the negligible activity of apelin-13 [1], this peptide is the essential positive control and mechanistic probe for any study exploring the role of the APJ receptor as an HIV co-receptor or screening for novel entry inhibitors. Researchers in virology and infectious disease should procure Apelin-36 specifically for these assays, as other apelin isoforms will not recapitulate this functional phenotype.

Preclinical Stroke and Neuroprotection Studies Requiring Post-Ischemic Therapeutic Administration

Evidence demonstrates that low-dose Apelin-36 administered after ischemic stroke significantly reduces infarct volume in rats, an effect not observed with apelin-13 under the same treatment paradigm [2]. For in vivo stroke models aiming to evaluate post-ischemic therapeutic interventions targeting the apelinergic system, Apelin-36 is the required isoform. Substitution with apelin-13 would likely produce a false-negative result in this specific experimental context.

Cardiovascular Research Investigating Ischemia-Reperfusion Injury and Infarct Size Reduction

Both Apelin-36 and apelin-13 exhibit direct cardioprotective activity against ischemia-reperfusion injury, but with quantifiably different efficacies (Apelin-36: 32.7% in vivo infarct reduction; Apelin-13: 43.1%) [3]. Researchers aiming to characterize the full spectrum of apelinergic cardioprotection or seeking a less potent agonist for specific mechanistic studies should select Apelin-36. Its use is critical for studies comparing isoform-specific contributions to the RISK pathway and mitochondrial permeability transition pore regulation.

GPCR Pharmacology Studies on Biased Signaling and Receptor Trafficking Kinetics

Apelin-36 exhibits slower receptor dissociation kinetics and a distinct trafficking fate compared to apelin-13, which undergoes rapid β-arrestin dissociation and receptor recycling [4]. For laboratories investigating GPCR biased agonism, receptor residence time, or the molecular determinants of post-endocytic sorting, Apelin-36 provides a valuable tool to interrogate these divergent mechanisms alongside the more extensively characterized apelin-13.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apelin-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.